molecular formula C17H21ClN2O3S B15105346 [(5-Chloro-4-methyl-2-pentyloxyphenyl)sulfonyl]-2-pyridylamine

[(5-Chloro-4-methyl-2-pentyloxyphenyl)sulfonyl]-2-pyridylamine

Cat. No.: B15105346
M. Wt: 368.9 g/mol
InChI Key: RAJLUSJGSZJLOZ-UHFFFAOYSA-N
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Description

[(5-Chloro-4-methyl-2-pentyloxyphenyl)sulfonyl]-2-pyridylamine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a sulfonyl group attached to a pyridylamine moiety, with additional substituents including a chloro group and a pentyloxy group on the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(5-Chloro-4-methyl-2-pentyloxyphenyl)sulfonyl]-2-pyridylamine typically involves multi-step organic reactions. One common method includes the sulfonylation of 2-pyridylamine with a sulfonyl chloride derivative of the substituted phenyl compound. The reaction conditions often require the presence of a base such as triethylamine and an organic solvent like dichloromethane. The reaction is usually carried out at low temperatures to control the reactivity of the sulfonyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations. This method enhances the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

[(5-Chloro-4-methyl-2-pentyloxyphenyl)sulfonyl]-2-pyridylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

[(5-Chloro-4-methyl-2-pentyloxyphenyl)sulfonyl]-2-pyridylamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which [(5-Chloro-4-methyl-2-pentyloxyphenyl)sulfonyl]-2-pyridylamine exerts its effects involves interactions with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activities. The compound’s unique structure allows it to interact with multiple pathways, making it a versatile tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

  • [(5-Chloro-4-methyl-2-pentyloxyphenyl)sulfonyl]-3-pyridylamine
  • (5-Chloro-4-methyl-2-pentyloxyphenyl)sulfonylamine

Uniqueness

[(5-Chloro-4-methyl-2-pentyloxyphenyl)sulfonyl]-2-pyridylamine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the pentyloxy group enhances its lipophilicity, potentially improving its interaction with lipid membranes and increasing its bioavailability.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C17H21ClN2O3S

Molecular Weight

368.9 g/mol

IUPAC Name

5-chloro-4-methyl-2-pentoxy-N-pyridin-2-ylbenzenesulfonamide

InChI

InChI=1S/C17H21ClN2O3S/c1-3-4-7-10-23-15-11-13(2)14(18)12-16(15)24(21,22)20-17-8-5-6-9-19-17/h5-6,8-9,11-12H,3-4,7,10H2,1-2H3,(H,19,20)

InChI Key

RAJLUSJGSZJLOZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)NC2=CC=CC=N2

Origin of Product

United States

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